molecular formula C20H17BrN2O6S B121473 3-[[6-Bromo-3-(3-hydroxy-4-methoxycarbonylphenyl)-4-oxoquinazolin-2-yl]methylsulfanyl]propanoic acid CAS No. 155104-14-6

3-[[6-Bromo-3-(3-hydroxy-4-methoxycarbonylphenyl)-4-oxoquinazolin-2-yl]methylsulfanyl]propanoic acid

Cat. No. B121473
M. Wt: 493.3 g/mol
InChI Key: MWKULZQHDOFDKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[[6-Bromo-3-(3-hydroxy-4-methoxycarbonylphenyl)-4-oxoquinazolin-2-yl]methylsulfanyl]propanoic acid, also known as BM-107, is a novel compound that has been synthesized for scientific research purposes. It is a quinazoline-based compound that has shown potential as a therapeutic agent for various diseases.

Mechanism Of Action

The exact mechanism of action of 3-[[6-Bromo-3-(3-hydroxy-4-methoxycarbonylphenyl)-4-oxoquinazolin-2-yl]methylsulfanyl]propanoic acid is not fully understood. However, it has been shown to inhibit the activity of certain enzymes that are involved in cancer cell growth and inflammation. 3-[[6-Bromo-3-(3-hydroxy-4-methoxycarbonylphenyl)-4-oxoquinazolin-2-yl]methylsulfanyl]propanoic acid also activates certain signaling pathways that are involved in cell survival and apoptosis.

Biochemical And Physiological Effects

3-[[6-Bromo-3-(3-hydroxy-4-methoxycarbonylphenyl)-4-oxoquinazolin-2-yl]methylsulfanyl]propanoic acid has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as COX-2 and HDAC, which are involved in cancer cell growth and inflammation. 3-[[6-Bromo-3-(3-hydroxy-4-methoxycarbonylphenyl)-4-oxoquinazolin-2-yl]methylsulfanyl]propanoic acid has also been shown to activate certain signaling pathways, such as the PI3K/Akt pathway, which is involved in cell survival and apoptosis. In addition, 3-[[6-Bromo-3-(3-hydroxy-4-methoxycarbonylphenyl)-4-oxoquinazolin-2-yl]methylsulfanyl]propanoic acid has been shown to reduce oxidative stress and inflammation in animal models of neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

3-[[6-Bromo-3-(3-hydroxy-4-methoxycarbonylphenyl)-4-oxoquinazolin-2-yl]methylsulfanyl]propanoic acid has several advantages for lab experiments. It is a novel compound that has not been extensively studied, which makes it a promising candidate for further research. 3-[[6-Bromo-3-(3-hydroxy-4-methoxycarbonylphenyl)-4-oxoquinazolin-2-yl]methylsulfanyl]propanoic acid has also shown potential as a therapeutic agent for various diseases, which makes it a valuable tool for drug discovery. However, there are also limitations to using 3-[[6-Bromo-3-(3-hydroxy-4-methoxycarbonylphenyl)-4-oxoquinazolin-2-yl]methylsulfanyl]propanoic acid in lab experiments. The compound is not yet approved for clinical use, which means that its safety and efficacy in humans are not yet known. In addition, the synthesis method for 3-[[6-Bromo-3-(3-hydroxy-4-methoxycarbonylphenyl)-4-oxoquinazolin-2-yl]methylsulfanyl]propanoic acid is complex and may be difficult to reproduce in other labs.

Future Directions

There are several future directions for research on 3-[[6-Bromo-3-(3-hydroxy-4-methoxycarbonylphenyl)-4-oxoquinazolin-2-yl]methylsulfanyl]propanoic acid. One direction is to further investigate its potential as a therapeutic agent for cancer, inflammation, and neurodegenerative diseases. Another direction is to study the safety and efficacy of 3-[[6-Bromo-3-(3-hydroxy-4-methoxycarbonylphenyl)-4-oxoquinazolin-2-yl]methylsulfanyl]propanoic acid in clinical trials. In addition, future research could focus on optimizing the synthesis method for 3-[[6-Bromo-3-(3-hydroxy-4-methoxycarbonylphenyl)-4-oxoquinazolin-2-yl]methylsulfanyl]propanoic acid and developing analogs with improved properties. Overall, 3-[[6-Bromo-3-(3-hydroxy-4-methoxycarbonylphenyl)-4-oxoquinazolin-2-yl]methylsulfanyl]propanoic acid is a promising compound that has the potential to advance our understanding of disease and lead to the development of new therapies.

Synthesis Methods

3-[[6-Bromo-3-(3-hydroxy-4-methoxycarbonylphenyl)-4-oxoquinazolin-2-yl]methylsulfanyl]propanoic acid is synthesized through a multi-step process that involves the reaction of 6-bromo-3-(3-hydroxy-4-methoxycarbonylphenyl)-4-oxoquinazoline with thioacetic acid followed by the reaction with 3-bromo-1-chloropropane. The final product is obtained through purification and isolation steps.

Scientific Research Applications

3-[[6-Bromo-3-(3-hydroxy-4-methoxycarbonylphenyl)-4-oxoquinazolin-2-yl]methylsulfanyl]propanoic acid has been studied for its potential therapeutic effects on various diseases. It has shown promising results in preclinical studies for the treatment of cancer, inflammation, and neurodegenerative diseases. 3-[[6-Bromo-3-(3-hydroxy-4-methoxycarbonylphenyl)-4-oxoquinazolin-2-yl]methylsulfanyl]propanoic acid has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro. It has also been shown to reduce inflammation in animal models of inflammatory diseases. In addition, 3-[[6-Bromo-3-(3-hydroxy-4-methoxycarbonylphenyl)-4-oxoquinazolin-2-yl]methylsulfanyl]propanoic acid has shown potential as a neuroprotective agent in animal models of neurodegenerative diseases.

properties

CAS RN

155104-14-6

Product Name

3-[[6-Bromo-3-(3-hydroxy-4-methoxycarbonylphenyl)-4-oxoquinazolin-2-yl]methylsulfanyl]propanoic acid

Molecular Formula

C20H17BrN2O6S

Molecular Weight

493.3 g/mol

IUPAC Name

3-[[6-bromo-3-(3-hydroxy-4-methoxycarbonylphenyl)-4-oxoquinazolin-2-yl]methylsulfanyl]propanoic acid

InChI

InChI=1S/C20H17BrN2O6S/c1-29-20(28)13-4-3-12(9-16(13)24)23-17(10-30-7-6-18(25)26)22-15-5-2-11(21)8-14(15)19(23)27/h2-5,8-9,24H,6-7,10H2,1H3,(H,25,26)

InChI Key

MWKULZQHDOFDKW-UHFFFAOYSA-N

SMILES

COC(=O)C1=C(C=C(C=C1)N2C(=NC3=C(C2=O)C=C(C=C3)Br)CSCCC(=O)O)O

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)N2C(=NC3=C(C2=O)C=C(C=C3)Br)CSCCC(=O)O)O

synonyms

3-[[6-bromo-3-(3-hydroxy-4-methoxycarbonyl-phenyl)-4-oxo-quinazolin-2- yl]methylsulfanyl]propanoic acid

Origin of Product

United States

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